1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-methoxyphenyl group at position 1 and a 1-(3-methylbutyl)-1H-benzodiazol-2-yl moiety at position 2. The 2-methoxyphenyl group may influence electronic properties and metabolic stability, while the 3-methylbutyl chain could enhance lipophilicity, affecting membrane permeability.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)12-13-25-19-9-5-4-8-18(19)24-23(25)17-14-22(27)26(15-17)20-10-6-7-11-21(20)28-3/h4-11,16-17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENSOBLRDSJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the pyrrolidinone ring: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative, often under basic conditions.
Introduction of the methoxyphenyl group: This final step can be accomplished through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methoxyphenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Pyrrolidin-2-one Core
- 1-(3-Methoxyphenyl)-4-{1-[3-(3-Methylphenoxy)propyl]-1H-Benzimidazol-2-yl}pyrrolidin-2-one (CAS: 847365-19-9): Structural differences include a 3-methoxyphenyl group (vs. 2-methoxyphenyl) and a phenoxypropyl chain (vs. 3-methylbutyl) on the benzimidazole. These alterations may reduce steric hindrance and modulate receptor interactions .
Benzimidazole vs. Triazole Derivatives
- 1-(Azepan-1-yl)-2-[4-(2-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl]ethanone (2dah): Replaces the benzimidazole with a triazole ring, reducing aromaticity but improving synthetic accessibility (88% yield via click chemistry). The azepane group enhances solubility compared to alkyl chains .
Receptor Binding Affinity
- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7): Displays high α1-adrenoceptor affinity (pKi = 7.13), suggesting the pyrrolidinone-piperazine scaffold is critical for receptor interaction .
- Target Compound: The benzodiazole moiety may mimic piperazine’s role in receptor binding, but the absence of a piperazine ring could reduce α1/α2-adrenoceptor activity.
Antioxidant and Antimicrobial Activity
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :
- Target Compound: The 2-methoxyphenyl group may confer moderate antioxidant activity, though likely lower than phenolic analogs due to reduced radical scavenging capacity.
Molecular Docking and ADMET Predictions
- Pyridin-2-one Derivatives :
- Target Compound :
- The 3-methylbutyl chain may improve lipid bilayer penetration, while the benzodiazole ring could engage in π-π stacking with protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
